1-Naphthyl undecanoate
Description
1-Naphthyl undecanoate is an ester derivative composed of 1-naphthol linked to undecanoic acid via an ester bond. The undecanoate (11-carbon) ester chain confers distinct physicochemical properties, such as increased lipophilicity and slower hydrolysis rates compared to shorter-chain esters (e.g., acetate, propionate) . These characteristics influence its pharmacokinetics, bioavailability, and biological activity.
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
naphthalen-1-yl undecanoate |
InChI |
InChI=1S/C21H28O2/c1-2-3-4-5-6-7-8-9-17-21(22)23-20-16-12-14-18-13-10-11-15-19(18)20/h10-16H,2-9,17H2,1H3 |
InChI Key |
NHLWBRUAYFTCNW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Naphthyl Esters
Q & A
FAQs for Researchers on Testosterone Undecanoate
What experimental design considerations are critical when using testosterone undecanoate to induce benign prostatic hyperplasia (BPH) in animal models?
Testosterone undecanoate’s long-acting properties require careful dosing intervals and concentration optimization. Studies show that administering 125 mg/kg body weight every 2–3 weeks maintains stable androgen levels (testosterone, DHT) necessary for BPH induction . Key parameters include:
- Dosing frequency : Shorter intervals (e.g., weekly) may cause rapid hormonal fluctuations, while longer intervals (4 weeks) reduce efficacy.
- Monitoring : Measure prostate-specific biomarkers (e.g., epithelial thickness via H&E staining) and serum testosterone/DHT levels at regular intervals .
- Controls : Include castrated controls and compare with short-acting esters (e.g., testosterone propionate) to validate stability .
How do contradictory findings in testosterone undecanoate’s metabolic effects inform methodological adjustments in longitudinal studies?
While testosterone undecanoate improves metabolic syndrome markers (e.g., reducing obesity, T2DM risk), it also increases systolic/diastolic blood pressure and triglycerides . To address contradictions:
- Stratified analysis : Group subjects by baseline comorbidities (e.g., hypertension) to isolate drug-specific effects .
- Multivariate modeling : Use ANOVA and Dunnett’s tests to account for confounding variables (e.g., age, lipid profiles) .
- Long-term monitoring : Track blood pressure and lipid panels at 3-month intervals to capture delayed adverse effects .
What advanced techniques validate the structural integrity of testosterone undecanoate in proniosome formulations?
FTIR analysis confirms stable encapsulation by identifying retention of characteristic peaks (e.g., testosterone undecanoate’s endothermic peak at 64.35°C). Differential scanning calorimetry (DSC) further verifies melting points (e.g., Span 60 at 61.30°C) to ensure no drug-excipient incompatibility .
How does testosterone undecanoate’s pharmacokinetic profile influence dosing regimens in transgender hormone therapy?
In female-to-male transsexuals, intramuscular injections every 3 months achieve sustained testosterone levels (10–30 nmol/L), suppressing LH and SHBG while increasing hematocrit. However, hypertension risk (observed in 5.7% of patients) necessitates monthly blood pressure monitoring . Comparative studies with testosterone esters (e.g., biweekly injections) highlight its superior stability but slower onset .
What statistical methods resolve variability in prostate tissue response to testosterone undecanoate?
ANOVA with Dunnett’s multiple comparison test is standard for analyzing epithelial thickness data. For skewed distributions (e.g., non-normal hormone levels), non-parametric tests like Kruskal-Wallis are recommended. Studies report p<0.001 significance for 2-week dosing intervals using these methods .
How do cost-impact analyses justify testosterone undecanoate’s use in hypogonadism therapy despite high upfront costs?
Over 10 years, testosterone undecanoate reduces inpatient costs for comorbidities (e.g., CVD, osteoporosis) by £3,732 annually per patient, outweighing drug costs (£687/year). Cost-benefit models should incorporate indirect savings from improved quality of life (e.g., IIEF-5 scores for erectile function) .
What molecular mechanisms underlie testosterone undecanoate’s differential effects on neurotransmitter systems compared to nandrolone decanoate?
Unlike nandrolone, testosterone undecanoate modulates dopaminergic and serotonergic pathways in the prefrontal cortex, linked to reduced anxiety-like behavior in rats. Transcriptomic analyses (e.g., RNA sequencing) are critical to map gene expression changes in stress-related pathways .
How can researchers optimize testosterone undecanoate’s use in male contraceptive trials?
Combining 1000 mg testosterone undecanoate with 200 mg norethisterone enanthate (NETE) every 8 weeks induces azoospermia in 90% of subjects. Key parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
